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Etodolac acyl glucuronide

Cat. No.: B1140713
CAS No.: 79541-43-8
M. Wt: 463.5 g/mol
InChI Key: XJZNMEMKZBFUIZ-GWDFKZQESA-N
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Description

Significance of Glucuronidation as a Phase II Metabolic Pathway

Glucuronidation is a critical Phase II metabolic process that plays a central role in the detoxification and elimination of a wide array of substances from the body. nih.govwikipedia.org This process involves the enzymatic transfer of a glucuronic acid moiety from the activated coenzyme uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate. nih.govjove.com The enzymes responsible for catalyzing this reaction are known as UDP-glucuronosyltransferases (UGTs). nih.govjove.com

The primary function of glucuronidation is to increase the water solubility of various compounds, including drugs, environmental toxins, and endogenous substances like bilirubin (B190676). nih.govwikipedia.org By attaching the highly polar glucuronic acid group, the resulting glucuronide conjugates become more hydrophilic, facilitating their excretion from the body, primarily through urine or bile. nih.govnih.gov This metabolic transformation is a key defense mechanism, converting potentially harmful lipophilic compounds into more easily eliminated, water-soluble metabolites. nih.gov Glucuronidation is considered the most significant Phase II reaction due to its broad substrate specificity and high capacity. jove.com

Overview of Acyl Glucuronides as Reactive Metabolites

While glucuronidation is generally considered a detoxification pathway, a specific class of metabolites known as acyl glucuronides has garnered significant attention due to their potential for chemical reactivity. nih.govnih.gov These metabolites are formed when a carboxylic acid group on a drug molecule is conjugated with glucuronic acid. nih.govnih.gov

Unlike other types of glucuronides, acyl glucuronides are chemically unstable and can undergo intramolecular rearrangement (acyl migration) and hydrolysis. nih.govresearchgate.net More importantly, they can act as electrophiles, leading to the covalent binding with macromolecules such as proteins. nih.govdrughunter.com This reactivity has led to the hypothesis that acyl glucuronides may be implicated in certain adverse drug reactions, including idiosyncratic toxicities. nih.govnih.gov Although many widely used and safe drugs form acyl glucuronides, their reactive nature necessitates a thorough understanding of the factors influencing their formation, stability, and potential for protein adduction. nih.gov

Rationale for Comprehensive Research on Etodolac (B1671708) Acyl-beta-D-glucuronide

Etodolac is a non-steroidal anti-inflammatory drug (NSAID) that contains a carboxylic acid functional group and is known to be metabolized to an acyl glucuronide. drugbank.comnih.gov Given the established reactivity of acyl glucuronides, a comprehensive investigation into Etodolac Acyl-beta-D-glucuronide is warranted. Substantial concentrations of etodolac acyl-glucuronides have been detected in the plasma and synovial fluid of patients. nih.gov

Chemical Properties and Synthesis of Etodolac Acyl-beta-D-glucuronide

Etodolac Acyl-beta-D-glucuronide is a significant Phase II metabolite of the non-steroidal anti-inflammatory drug (NSAID) etodolac. caymanchem.com Its formation involves the conjugation of etodolac's carboxylic acid group with glucuronic acid. caymanchem.com

PropertyValueSource
Formal Name β-D-glucopyranuronic acid, 1-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetate) caymanchem.com
CAS Number 79541-43-8 caymanchem.com
Molecular Formula C23H29NO9 caymanchem.com
Formula Weight 463.5 caymanchem.com
Purity ≥90% caymanchem.com
Formulation A solid caymanchem.com
Solubility Methanol: soluble caymanchem.com
Storage -20°C caymanchem.com
Stability ≥ 4 years caymanchem.com

The synthesis of acyl glucuronides, including that of etodolac, can be challenging due to their inherent chemical instability. psu.edu These compounds are susceptible to hydrolysis, particularly under conditions outside of a neutral pH, and can undergo facile rearrangement. psu.edu General synthetic strategies for O-acyl glucuronides often involve the use of protected glucuronic acid derivatives that are coupled with the carboxylic acid of the drug. psu.edu A common approach utilizes acyl-protected glucuronate intermediates, which, after coupling, require deprotection steps, typically via base-catalyzed hydrolysis, to yield the final acyl glucuronide. psu.edu The synthesis of dextran-etodolac conjugates has been achieved by condensing an activated N-acylimidazole derivative of etodolac with the polysaccharide polymer. nih.gov

In Vitro Studies and Reactivity

In vitro studies are crucial for characterizing the formation and reactivity of Etodolac Acyl-beta-D-glucuronide. It has been demonstrated that this metabolite is formed through the action of several UDP-glucuronosyltransferase (UGT) isoforms, specifically UGT1A9, UGT1A10, and UGT2B7. caymanchem.combiomol.com

A key area of investigation for acyl glucuronides is their potential to covalently bind to proteins. Research has shown that Etodolac Acyl-beta-D-glucuronide can covalently bind to albumin in vitro. nih.gov This binding confirms the reactive nature of this metabolite. The hydrolysis of etodolac from dextran-etodolac conjugates has been studied in vitro in aqueous buffers at different pH values (1.2, 7.4, and 9) and in 80% (v/v) human plasma (pH 7.4). nih.gov A higher rate of etodolac release was observed at pH 9 compared to the aqueous buffer at pH 7.4 and human plasma. nih.gov

Analytical Methodologies for Detection and Quantification

The detection and quantification of Etodolac Acyl-beta-D-glucuronide in biological matrices require sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) is a commonly employed technique for the analysis of etodolac and its metabolites. researchgate.net For the determination of etodolac, a reverse-phase HPLC (RP-HPLC) method has been developed and validated. researchgate.net This method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and phosphate (B84403) buffer, with detection at a specific wavelength. researchgate.net

For the analysis of acyl glucuronides, which are often less stable, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool. LC-MS provides the high sensitivity and selectivity needed to identify and quantify these metabolites in complex biological samples. The use of tandem mass spectrometry (MS/MS) further enhances specificity by monitoring characteristic fragmentation patterns of the analyte. Predicted mass spectrometry data for Etodolac Acyl-beta-D-glucuronide is available, which can aid in its identification. drugbank.com

Metabolism and Disposition

Etodolac is extensively metabolized in the liver. drugbank.comfda.gov The metabolic pathways include hydroxylation and glucuronidation. drugbank.comfda.gov Several hydroxylated metabolites (6-, 7-, and 8-hydroxylated-etodolac) have been identified, which can then undergo further glucuronidation. drugbank.comfda.gov The direct conjugation of etodolac at its carboxylic acid moiety results in the formation of Etodolac Acyl-beta-D-glucuronide. drugbank.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29NO9 B1140713 Etodolac acyl glucuronide CAS No. 79541-43-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79541-43-8

Molecular Formula

C23H29NO9

Molecular Weight

463.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C23H29NO9/c1-3-11-6-5-7-12-13-8-9-31-23(4-2,20(13)24-15(11)12)10-14(25)32-22-18(28)16(26)17(27)19(33-22)21(29)30/h5-7,16-19,22,24,26-28H,3-4,8-10H2,1-2H3,(H,29,30)/t16-,17-,18+,19-,22+,23?/m0/s1

InChI Key

XJZNMEMKZBFUIZ-GWDFKZQESA-N

Isomeric SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Synonyms

1-(1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetate) β-D-Glucopyranuronic Acid;  Etodolac Glucuronide; 

Origin of Product

United States

Metabolic Pathways and Biotransformation of Etodolac Acyl Beta D Glucuronide

Hydrolysis of Etodolac (B1671708) Acyl-beta-D-glucuronide

Hydrolysis represents a crucial pathway in the biotransformation of Etodolac Acyl-beta-D-glucuronide, leading to the cleavage of the ester linkage and the release of the parent drug, etodolac. This process can occur both enzymatically and non-enzymatically and is influenced by several factors, including the specific enzymes present and the biological species.

Acyl glucuronides are susceptible to enzymatic hydrolysis by two main classes of enzymes: β-glucuronidases and esterases. bohrium.comnih.gov β-glucuronidase is a hydrolase enzyme that specifically cleaves the β-D-glucuronide bond. covachem.com Esterases, a broader class of enzymes, can also hydrolyze the ester linkage present in acyl glucuronides. bohrium.com

In the context of Etodolac Acyl-beta-D-glucuronide (ETO-AG), studies using human and rat liver microsomes have revealed specific patterns of enzymatic activity. While esterases are the predominant hydrolases for many acyl glucuronides in human liver microsomes, research indicates that ETO-AG is an exception. nih.govtandfonline.com In both human and rat liver microsomes, the hydrolysis of ETO-AG was found to be catalyzed exclusively by β-glucuronidase. bohrium.comnih.govresearchgate.net The contribution of esterases to the hydrolysis of ETO-AG was negligible, as the reaction was not significantly inhibited by esterase inhibitors like phenylmethylsulfonyl fluoride (B91410) (PMSF). nih.govtandfonline.com Conversely, the β-glucuronidase inhibitor D-saccharic acid 1,4-lactone (D-SL) effectively blocked its hydrolysis. tandfonline.com

Mechanistic studies differentiate the roles of β-glucuronidase and esterases in the cleavage of acyl glucuronides. β-glucuronidase acts directly on the glycosidic bond, releasing the aglycone (the parent drug). Esterases, on the other hand, target the ester bond of the acyl group. The exclusive hydrolysis of Etodolac Acyl-beta-D-glucuronide by β-glucuronidase in liver microsomes of both humans and rats suggests a high substrate specificity of this enzyme for this particular conjugate. bohrium.comnih.govresearchgate.net

The table below summarizes the enzymatic contribution to the hydrolysis of Etodolac Acyl-beta-D-glucuronide in different liver microsomes.

SpeciesLiver MicrosomesPrimary Hydrolyzing Enzyme
HumanHLMβ-glucuronidase
RatRLMβ-glucuronidase

Data derived from studies on liver microsomal hydrolysis. bohrium.comnih.govresearchgate.net

Significant species differences have been observed in the rate of hydrolysis for Etodolac Acyl-beta-D-glucuronide. Comparative studies between human liver microsomes (HLM) and rat liver microsomes (RLM) have demonstrated that the hydrolysis rate of ETO-AG is markedly higher in rats. bohrium.comnih.govtandfonline.comresearchgate.net This difference in metabolic activity highlights the challenges in extrapolating metabolic data from animal models to humans. researchgate.net Such species-dependent variations in glucuronide hydrolysis can be attributed to differences in the expression levels and catalytic activity of hydrolyzing enzymes like β-glucuronidase in the liver. nih.govnih.gov

The following table presents a comparison of the hydrolysis rates between human and rat liver microsomes.

CompoundHydrolysis Rate in Rat Liver Microsomes (RLM) vs. Human Liver Microsomes (HLM)
Etodolac Acyl-beta-D-glucuronideSignificantly higher in RLM

This table illustrates the qualitative difference in hydrolysis rates as reported in comparative studies. nih.govtandfonline.comresearchgate.net

While β-glucuronidase is the key enzyme for ETO-AG hydrolysis, the role of specific esterases in the deglucuronidation of other acyl glucuronides is well-documented. One such enzyme is α/β hydrolase domain containing 10 (ABHD10). nih.govnih.gov Research has identified ABHD10 as a major esterase responsible for the deglucuronidation of mycophenolic acid acyl-glucuronide (AcMPAG) in human liver cytosol and microsomes. nih.govnih.gov ABHD10 possesses the catalytic triad (B1167595) typical of esterases and can efficiently hydrolyze the ester bond in acyl glucuronides. nih.gov However, as noted previously, studies on ETO-AG suggest it is not a significant substrate for hepatic esterases, including potentially ABHD10, with its clearance being dominated by β-glucuronidase activity. bohrium.comnih.gov

Acyl Migration and Isomerization

Besides hydrolysis, Etodolac Acyl-beta-D-glucuronide, like other 1-O-acyl-β-D-glucuronides, is chemically unstable and can undergo intramolecular rearrangement through a process known as acyl migration. currentseparations.comnih.gov This non-enzymatic reaction involves the transfer of the etodolac acyl group from its initial C-1 position on the glucuronic acid ring to the hydroxyl groups at the C-2, C-3, or C-4 positions. currentseparations.comnih.gov This process results in the formation of various positional isomers (2-O, 3-O, and 4-O-acyl esters), which are not substrates for β-glucuronidase. nih.gov

The mechanism of intramolecular acyl migration is believed to proceed through a nucleophilic attack by an adjacent hydroxyl group on the carbonyl carbon of the ester. researchgate.net This attack forms a transient, orthoacid-type tetrahedral intermediate, which then collapses to yield the migrated acyl group at the new position. researchgate.net This process is pH-dependent, with the rate of migration generally increasing under neutral or slightly alkaline conditions, such as physiological pH 7.4. nih.govacs.org

Formation of Isomeric Etodolac Acyl-beta-D-glucuronides (e.g., 2-O, 3-O, 4-O Isomers)

Once formed, the initial 1-O-β-acyl glucuronide of etodolac is not static. It can undergo a process known as acyl migration, an intramolecular rearrangement where the etodolac acyl group moves from its initial position on the glucuronic acid moiety to other available hydroxyl groups. This process leads to the formation of positional isomers, namely the 2-O, 3-O, and 4-O isomers.

Factors Influencing Acyl Migration Kinetics (e.g., pH, Temperature)

The rate and extent of acyl migration of Etodolac Acyl-beta-D-glucuronide are not constant but are significantly influenced by environmental conditions, most notably pH and temperature.

pH: The stability of acyl glucuronides is highly pH-dependent. Generally, the rate of acyl migration increases with rising pH. Under basic conditions, the hydroxyl groups of the glucuronic acid moiety are more nucleophilic, facilitating the intramolecular attack that drives the rearrangement. Conversely, under acidic conditions (pH below 4), the acyl glucuronide is more stable, and the rate of migration is considerably slower.

Temperature: As with most chemical reactions, temperature plays a crucial role in the kinetics of acyl migration. Increased temperatures provide the necessary activation energy for the rearrangement to occur, leading to a faster rate of isomerization. Therefore, in vitro studies and the handling of biological samples containing Etodolac Acyl-beta-D-glucuronide require careful temperature control to prevent artifactual formation of isomers.

The interplay of these factors determines the kinetic profile of isomerization, influencing the half-life of the parent 1-O-β-acyl glucuronide and the distribution of its various positional isomers.

Chemical Stability Assessments of Etodolac Acyl-beta-D-glucuronide

The chemical stability of Etodolac Acyl-beta-D-glucuronide is a key parameter in its scientific evaluation. In vitro studies are essential to characterize its intrinsic lability and reactivity.

In Vitro Stability Studies in Aqueous Buffer Systems

To quantify the stability of Etodolac Acyl-beta-D-glucuronide, researchers conduct in vitro experiments using aqueous buffer systems that mimic physiological conditions. These studies typically involve incubating the purified compound at a controlled temperature (e.g., 37°C) in buffers of varying pH and monitoring its degradation over time. The disappearance of the parent 1-O-β-acyl glucuronide and the appearance of its isomers and any hydrolysis products are measured using analytical techniques such as high-performance liquid chromatography (HPLC).

While specific half-life data for Etodolac Acyl-beta-D-glucuronide across a range of pH values is not extensively published in readily available literature, the general principles of acyl glucuronide stability suggest a degradation profile that is highly dependent on the pH of the medium.

Table 1: Illustrative pH-Dependent Stability of Acyl Glucuronides

pHExpected Stability of Etodolac Acyl-beta-D-glucuronideGeneral Half-Life Trend for Acyl Glucuronides
< 4.0HighLonger
7.4ModerateIntermediate
> 8.0LowShorter

This table illustrates the expected trend based on the known behavior of acyl glucuronides. Specific quantitative data for etodolac acyl-beta-D-glucuronide is required for precise half-life values.

Correlation between Chemical Stability and Reactivity Profile

A fundamental principle in the study of acyl glucuronides is the direct correlation between their chemical stability and their reactivity. A more stable acyl glucuronide will inherently be less reactive, and vice versa.

In the case of Etodolac Acyl-beta-D-glucuronide, a noteworthy structural feature influences its stability and reactivity profile. Although etodolac is an acetic acid derivative, a class of compounds whose acyl glucuronides are generally predicted to have a high rate of intramolecular rearrangement, the etodolac metabolite exhibits a relatively low rate of this transformation. This increased stability is attributed to steric hindrance provided by the ethyl group on the beta carbon of the etodolac molecule. This steric bulk impedes the intramolecular attack necessary for acyl migration, thus slowing down the degradation of the parent 1-O-β-acyl glucuronide.

This finding highlights the importance of the specific molecular structure of the aglycone in determining the chemical fate of its glucuronide conjugate. The reduced reactivity of Etodolac Acyl-beta-D-glucuronide, as a consequence of its enhanced stability, is a key characteristic that distinguishes it from other acyl glucuronides derived from structurally different carboxylic acids.

Chemical Reactivity and Molecular Interactions of Etodolac Acyl Beta D Glucuronide

Covalent Protein Binding Mechanisms

The covalent modification of proteins by reactive metabolites is a key event in the initiation of certain types of drug-induced toxicities. Etodolac (B1671708) Acyl-beta-D-glucuronide, like other acyl glucuronides, can covalently bind to proteins through several mechanisms.

Acyl glucuronides are recognized as electrophilic reactive metabolites. researchgate.net The electrophilicity of the carbonyl carbon in the ester linkage of Etodolac Acyl-beta-D-glucuronide makes it susceptible to attack by nucleophilic residues on proteins. This intrinsic reactivity is a fundamental aspect of its potential to form covalent adducts with biological macromolecules. The reaction involves the acylation of the protein, leading to the release of glucuronic acid.

One of the primary mechanisms for the covalent binding of acyl glucuronides is through direct nucleophilic displacement, also known as transacylation. researchgate.net In this pathway, nucleophilic functional groups on proteins, such as the amino groups of lysine (B10760008) residues or the thiol groups of cysteine residues, directly attack the electrophilic carbonyl carbon of the acyl glucuronide. This results in the formation of a stable amide or thioester bond between the etodolac acyl moiety and the protein, with the concomitant release of glucuronic acid. This direct acylation of proteins is a significant pathway for the formation of covalent adducts.

In addition to direct transacylation, Etodolac Acyl-beta-D-glucuronide can form protein adducts through a more complex glycation mechanism. This process is initiated by the intramolecular rearrangement of the etodolac acyl group from the C-1 hydroxyl group of the glucuronic acid moiety to other positions, such as C-2, C-3, or C-4, to form isomeric conjugates. These isomers can then undergo ring-opening to expose a reactive aldehyde group. This aldehyde can subsequently react with primary amine groups on proteins, such as the ε-amino group of lysine residues, to form a Schiff base (imine). The formation of an imine is a key step in the glycation process. nih.gov Research has demonstrated that the acyl glucuronide of tolmetin, another NSAID, binds to human serum albumin in part via this imine mechanism. Studies involving the acyl glucuronide conjugates of five NSAIDs, including etodolac, with insulin (B600854) as a model protein, have also pointed towards an imine mechanism for the formation of protein adducts.

In vitro studies have confirmed the covalent binding of Etodolac Acyl-beta-D-glucuronide to endogenous proteins. A key target for this binding is human serum albumin (HSA), the most abundant protein in plasma. nih.gov The covalent modification of HSA by drug metabolites can have implications for drug distribution and toxicity.

Furthermore, the enzymes responsible for the formation of Etodolac Acyl-beta-D-glucuronide, the UDP-glucuronosyltransferases (UGTs), can also be targets for covalent binding. In vitro metabolic studies have shown that S-etodolac is preferentially glucuronidated over R-etodolac by UGTs, with UGT1A9 showing the greatest activity for the glucuronidation of S-etodolac. nih.gov The formation of covalent adducts with UGTs could potentially lead to enzyme inactivation and alterations in drug metabolism.

Endogenous ProteinType of InteractionKey Findings
Human Serum Albumin (HSA) Covalent BindingIn vitro studies have demonstrated the covalent binding of Etodolac Acyl-beta-D-glucuronide to HSA. nih.gov
UDP-glucuronosyltransferases (UGTs) Substrate and Potential TargetS-etodolac is a substrate for UGTs, with UGT1A9 being the primary enzyme responsible for its glucuronidation. nih.gov Acyl glucuronides can covalently bind to UGTs.

The extent of covalent adduct formation by Etodolac Acyl-beta-D-glucuronide is influenced by several physicochemical parameters. While specific studies on the covalent binding of the acyl glucuronide metabolite are limited, inferences can be drawn from studies on the parent drug and general principles of chemical reactivity.

The binding of etodolac enantiomers to human serum albumin has been shown to be affected by pH, with increasing pH from 5.5 to 9 decreasing the binding of both enantiomers. drugbank.com Generally, for covalent adduct formation involving nucleophilic attack, a more basic pH can increase the nucleophilicity of amino acid residues, potentially increasing the rate of reaction. nih.gov The formation of covalent adducts is also expected to be dependent on the concentration of both the acyl glucuronide and the target protein, as well as the incubation time. Higher concentrations and longer exposure times would likely lead to a greater extent of adduct formation. The origin of the protein can also play a role, as differences in amino acid sequence and post-translational modifications can affect the availability of nucleophilic residues for covalent modification.

ParameterInfluence on Covalent Adduct Formation
Time Increased incubation time is expected to lead to a greater extent of covalent binding.
pH Changes in pH can alter the ionization state of both the acyl glucuronide and the protein's amino acid residues, thereby affecting the rate of covalent binding. drugbank.comnih.gov
Concentration Higher concentrations of Etodolac Acyl-beta-D-glucuronide and the target protein are expected to increase the rate and extent of adduct formation.
Protein Origin The specific protein and its primary sequence will determine the number and accessibility of nucleophilic residues available for covalent modification.

Molecular Docking and Computational Modeling Studies

Molecular docking and computational modeling are valuable tools for predicting and understanding the interactions between small molecules and proteins at a molecular level. While there is a lack of specific molecular docking and computational modeling studies for Etodolac Acyl-beta-D-glucuronide, research on the parent compound, etodolac, provides some insights into its binding behavior.

Several studies have employed molecular docking to investigate the interaction of etodolac with its therapeutic targets, such as the cyclooxygenase (COX) enzymes. These studies have provided information on the binding affinity and orientation of etodolac within the active site of these enzymes. For example, one study found that an analogue of etodolac exhibited a good binding affinity with the COX-1 receptor, with a docking score of -8.2 kcal/mol. Another in silico molecular docking study of R- and S-etodolac with Frizzled receptors provided docking scores and predicted glide energies for these interactions. researchgate.net

Computational studies on the inclusion complexation of etodolac with cyclodextrins have also been performed to understand the mechanism of interaction at a molecular level. nih.gov While these studies focus on the parent drug, the methodologies could be applied to investigate the interaction of Etodolac Acyl-beta-D-glucuronide with its protein targets. Such studies could help to identify the specific amino acid residues involved in covalent adduct formation and to predict the stability of the resulting adducts. The absence of specific computational models for the acyl glucuronide metabolite represents a knowledge gap in fully understanding its molecular interactions.

Prediction of Etodolac Acyl-beta-D-glucuronide Interactions with Enzymes and Proteins

The formation and subsequent interactions of Etodolac Acyl-beta-D-glucuronide are primarily mediated by specific enzymes and binding proteins.

Enzymatic Formation : The glucuronidation of the parent drug, etodolac, is a stereoselective process. The S-etodolac enantiomer is preferentially glucuronidated over the R-enantiomer. nih.gov In vitro studies using human liver microsomes and recombinant human UDP-glucuronosyltransferase (UGT) enzymes have identified UGT1A9 as the primary enzyme responsible for this conversion. nih.govcaymanchem.com Other UGT isoforms, such as UGT1A10 and UGT2B7, are also capable of forming this metabolite. caymanchem.com

Protein Binding : Following its formation, Etodolac Acyl-beta-D-glucuronide interacts significantly with plasma proteins. The most notable interaction is with serum albumin, the major protein transporter in plasma. drugbank.comnih.gov This binding is a critical factor in the distribution and disposition of the metabolite in the body.

Table 1: Predicted Interactions of Etodolac Acyl-beta-D-glucuronide

Interacting MoleculeType of MoleculeNature of InteractionKey FindingsReferences
UGT1A9Enzyme (UDP-glucuronosyltransferase)Metabolic FormationPrimarily responsible for the stereoselective glucuronidation of S-etodolac. nih.govcaymanchem.com
Serum AlbuminPlasma ProteinCovalent BindingForms stable adducts with albumin, indicating significant chemical reactivity. drugbank.comnih.gov

Elucidation of Binding Modes and Affinities

The interaction between Etodolac Acyl-beta-D-glucuronide and serum albumin is not a simple reversible binding event. Research has demonstrated that this metabolite binds covalently to albumin in vitro. nih.govescholarship.org

This covalent bond formation is a characteristic of chemically reactive acyl glucuronides. clinpgx.org The electrophilic carbonyl carbon of the acyl group is susceptible to attack by nucleophilic residues on the protein, such as lysine or cysteine, resulting in a stable, irreversible adduct. This process of acylation can alter the structure and function of the protein and is a proposed mechanism for the toxicity associated with some carboxylic acid-containing drugs. rsc.org The rate of these reactions is influenced by factors like pH and temperature. clinpgx.org

Interaction with Drug Transporters (Mechanistic In Vitro Studies)

Due to their ionized state and increased molecular weight, glucuronide metabolites generally have limited ability to passively diffuse across cell membranes. sdu.dknih.gov Consequently, their movement into and out of cells is highly dependent on membrane transport proteins. sdu.dknih.govpatrinum.ch

Substrate Recognition by Influx and Efflux Transporters in Cellular Models

While direct in vitro studies specifically characterizing Etodolac Acyl-beta-D-glucuronide as a transporter substrate are not extensively detailed in the literature, its classification as an organic anion and an acyl glucuronide allows for strong predictions based on the known behavior of similar compounds. sdu.dknih.gov

Influx Transporters : It is predicted to be a substrate for uptake transporters that handle organic anions. These primarily include members of the Organic Anion Transporter (OAT) and Organic Anion Transporting Polypeptide (OATP) families, which are highly expressed in the liver and kidneys. sdu.dknih.gov These transporters mediate the uptake of substrates from the blood into cells.

Efflux Transporters : The metabolite is also expected to be recognized by efflux transporters, which are responsible for extruding compounds from cells into bile, urine, or the intestinal lumen. nih.gov Key transporters in this class include Multidrug Resistance-Associated Proteins (MRPs, particularly MRP2 and MRP3) and Breast Cancer Resistance Protein (BCRP). sdu.dknih.gov

Table 2: Predicted Transporter Interactions for Etodolac Acyl-beta-D-glucuronide

Transporter FamilyFunctionPredicted Role in TransportPrimary LocationReferences
OATs/OATPsInflux (Uptake)Mediate uptake from blood into hepatocytes and renal proximal tubule cells.Liver, Kidney sdu.dknih.gov
MRPs (e.g., MRP2, MRP3)Efflux (Export)Mediate export into bile (MRP2) or back into blood (MRP3).Liver, Kidney, Intestine sdu.dknih.gov
BCRPEfflux (Export)Contributes to biliary and renal excretion from cells.Liver, Kidney, Intestine sdu.dknih.gov

Influence on Etodolac Acyl-beta-D-glucuronide Cellular Disposition

The interplay between influx and efflux transporters is crucial for the disposition of Etodolac Acyl-beta-D-glucuronide.

In the liver, OATP transporters on the sinusoidal membrane would facilitate its uptake from the bloodstream into hepatocytes. Once inside the cell, it can be actively transported by MRP2 and BCRP across the canalicular membrane into the bile for elimination. nih.gov Alternatively, MRP3 on the sinusoidal membrane could transport it back into the bloodstream, allowing for subsequent uptake and elimination by the kidneys. nih.gov This coordinated action of uptake and efflux transporters prevents the intracellular accumulation of the metabolite and facilitates its ultimate excretion from the body. nih.govpatrinum.ch

Research Models and Experimental Approaches

In Vitro Experimental Systems

In vitro models provide controlled environments to study specific aspects of the metabolite's biochemistry, from the kinetics of its formation by specific enzymes to its behavior in cellular systems.

Studies utilizing isolated enzyme systems have been fundamental in identifying the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for the formation of etodolac (B1671708) acyl glucuronide. Research has demonstrated that the glucuronidation of etodolac is stereoselective, with the S-etodolac isomer being preferentially glucuronidated over the R-etodolac isomer nih.gov.

Subcellular fractions, particularly liver microsomes which contain a high concentration of UGT enzymes, are extensively used to study species differences in etodolac glucuronidation. These preparations allow for the characterization of enzyme kinetics and hydrolysis rates.

Significant differences in the kinetics of etodolac acyl-glucuronide formation have been observed between species. For instance, the kinetic parameters for the formation of this metabolite in liver microsomes from humans, regular mice, and humanized UGT1 mice show notable variations nih.gov.

SpeciesKm (μM)Vmax (pmol/min/mg)CLint (μl/min/mg)
Human 4832460.51
hUGT1 Mice ---
Regular Mice 11702010.17
Data derived from studies on liver microsomes, highlighting species-specific differences in enzyme kinetics for etodolac acyl-glucuronide formation. nih.gov

Furthermore, the hydrolysis of etodolac acyl glucuronide (ETO-AG) also exhibits species-specific characteristics. A study comparing human liver microsomes (HLM) and rat liver microsomes (RLM) found that the hydrolysis rate of ETO-AG was significantly higher in RLM than in HLM bohrium.com. This hydrolysis was identified to be mediated exclusively by β-glucuronidase in both species bohrium.com. In contrast to other NSAID acyl glucuronides, esterases were not involved in the hydrolysis of ETO-AG bohrium.com.

SpeciesRelative Hydrolysis RateKey Hydrolase Enzyme(s)
Human (HLM) Lowerβ-glucuronidase
Rat (RLM) Significantly Higherβ-glucuronidase
Comparative hydrolysis of this compound (ETO-AG) in human and rat liver microsomes. bohrium.com

Primary cell cultures, especially cryopreserved human hepatocytes, offer a more integrated system for metabolic studies as they retain a broader range of metabolic functions compared to subcellular fractions. These cells are considered a benchmark cellular model because they express most drug-metabolizing enzymes and can generate metabolic profiles similar to those observed in vivo nih.gov.

While primary hepatocytes are a valuable resource, their limited availability and phenotypic instability have led researchers to explore other options nih.gov. Established cell lines, such as immortalized hepatic cells, represent an alternative for investigating specific pathways, including drug transport and molecular interactions nih.gov. However, specific studies detailing the use of established cell lines for the investigation of Etodolac Acyl-beta-D-glucuronide transport or its molecular interactions are not prominently featured in the available research.

In Vivo Preclinical Models for Mechanistic Studies

In vivo models are indispensable for understanding the complex interplay of metabolism, distribution, and elimination of metabolites within a whole organism.

To bridge the gap between animal models and human metabolism, humanized mice have been developed. For glucuronidation studies, humanized UGT1 (hUGT1) mice are particularly valuable. These mice have had their native Ugt1 gene locus replaced with the human UGT1 locus nih.govnih.gov.

Research on the acyl-glucuronidation of etodolac in liver microsomes from hUGT1 mice has shown that the kinetics are more comparable to those in humans than in regular mice nih.govnih.gov. This demonstrates that the hUGT1 mouse model can effectively replicate human-like glucuronidation patterns for etodolac nih.gov. These data suggest that hUGT1 mice serve as a valuable tool for predicting the in vivo glucuronidation of drugs primarily metabolized by UGT1A enzymes in humans, thereby improving the preclinical assessment of drug metabolism nih.govnih.gov.

Computational and In Silico Approaches

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time, providing insights into the structural, dynamical, and thermodynamical properties of a molecular system mdpi.com. This technique has become a valuable tool in various stages of drug discovery and development, from target validation to understanding ligand-receptor interactions mdpi.com. In principle, MD simulations could be applied to Etodolac Acyl-beta-D-glucuronide to investigate its conformational flexibility, stability, and potential interactions with biological macromolecules like transport proteins or enzymes. However, a review of the scientific literature indicates that while MD simulations have been used to study the parent compound etodolac in other contexts, specific studies applying this technique to its acyl-beta-D-glucuronide metabolite are not prominently featured.

Quantitative Structure-Activity Relationship (QSAR) modeling is an in silico approach used to correlate the chemical structure of a compound with its biological activity or a specific chemical property, such as reactivity. For acyl glucuronides, reactivity—specifically the rate of degradation via hydrolysis and intramolecular acyl migration—is of significant interest as it has been linked to the potential for covalent binding to proteins and idiosyncratic drug toxicity rsc.orgnih.gov.

While no QSAR models developed specifically for Etodolac Acyl-beta-D-glucuronide are reported, extensive research on model series of acyl glucuronides has established a clear framework for this analysis nih.govnih.gov. Studies on compounds like 4-substituted benzoic acid acyl glucuronides have successfully modeled their degradation rates using various molecular descriptors nih.govnih.gov. These models demonstrate that reactivity is strongly influenced by the physicochemical properties of the parent aglycone nih.gov.

Key findings from these QSAR studies include:

Electronic Effects : The primary contributor to reactivity is the electronic nature of substituents on the aglycone. Electron-withdrawing groups increase the electrophilicity of the ester carbonyl carbon, leading to faster degradation and a shorter half-life, while electron-donating groups increase stability nih.govnih.gov.

Steric Parameters : In addition to electronic effects, steric factors around the carboxylic acid group can influence reactivity and must be considered when modeling diverse chemical series nih.gov.

Predictive Descriptors : Successful models have been built using Hammett substituent constants, computationally derived partial atomic charges, and predicted ¹³C NMR chemical shifts of the carbonyl carbon nih.govnih.gov.

This body of work provides a robust, completely in silico methodology for predicting the reactivity of acyl glucuronides early in the drug design process nih.gov. Such models can be used to rank-order new drug candidates containing a carboxylic acid moiety, like etodolac, for their potential to form reactive metabolites nih.gov.

Pharmacokinetic (PK) modeling and simulation are essential computational tools for understanding and predicting the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites. For Etodolac Acyl-beta-D-glucuronide, PK models based on non-human data provide mechanistic insights into its disposition and the factors influencing its concentration in the body over time.

While many PK models focus on the parent drug, specific models have been developed to understand the complex disposition of acyl glucuronides in experimental animals. A pharmacokinetic model was successfully used to predict the disposition of both R- and S-etodolac and their corresponding acyl glucuronides in various simulated disease states in animals. This type of model is robust enough to evaluate how physiological changes can impact the exposure and clearance of the acyl glucuronide metabolite. Furthermore, these simulations have shown that disease states affecting other metabolic pathways (besides glucuronidation) can have a major impact on the exposure to the reactive acyl glucuronide ncsu.edu.

In specific animal models, foundational PK data for the parent drug provides the basis for more complex metabolite models. In dogs, the pharmacokinetics of etodolac following oral administration were successfully described by a two-compartment model with first-order absorption and elimination nih.govresearchgate.net. This model provides essential parameters that would inform the development of more comprehensive physiologically based pharmacokinetic (PBPK) models incorporating the formation, distribution, and elimination of Etodolac Acyl-beta-D-glucuronide nih.govbohrium.com. PBPK models integrate physiological, anatomical, and biochemical parameters, making them powerful tools for interspecies extrapolation and for predicting how xenobiotics will behave in different biological systems mdpi.comrjpbr.com.

Future Research Directions and Emerging Areas

Elucidation of Unidentified Metabolic Pathways and Byproducts

The primary metabolic pathways for etodolac (B1671708) are well-documented, involving glucuronidation and hydroxylation. In vitro studies have shown that S-etodolac is preferentially converted to its acyl glucuronide by UGTs, while R-etodolac is more readily hydroxylated by cytochrome P450 (CYP) enzymes. nih.gov Specifically, UGT1A9 shows the highest activity for S-etodolac glucuronidation, with UGT1A10 and UGT2B7 also contributing. caymanchem.comnih.gov The hydroxylation of R-etodolac is mainly carried out by CYP2C9. nih.gov

However, the complete metabolic profile may be more complex. Future research must focus on identifying any minor or previously unidentified metabolic byproducts. Recent metabolomics studies have suggested correlations between etodolac metabolites and other metabolic pathways. For instance, a correlation between Etodolac Acyl-beta-D-glucuronide and serum bilirubin (B190676) levels has been noted. mdpi.com Additionally, tryptophol, a catabolite of tryptophan, was found to increase after etodolac administration, suggesting a potential indirect influence on liver enzymes responsible for etodolac biotransformation. mdpi.com Further investigation is required to determine if these are indirect effects or indicative of undiscovered metabolic links or byproducts.

Development of Novel High-Throughput Assays for Reactivity and Stability Assessment

Acyl glucuronides as a class are known to be reactive metabolites. nih.gov They are esters that can undergo intramolecular rearrangement (acyl migration) to form various positional isomers (2-O, 3-O, and 4-O-esters) and can also hydrolyze back to the parent compound. nih.gov These isomers and the parent glucuronide can potentially react with nucleophilic sites on proteins. nih.govnih.gov The stability and reactivity of these metabolites are crucial factors in understanding their disposition and potential biological activities.

Developing novel high-throughput screening (HTS) assays is a critical future direction. Current methods for assessing stability often involve time-consuming LC-MS analyses. nih.gov Future assays could be designed to rapidly assess the half-life, acyl migration rates, and protein binding potential of Etodolac Acyl-beta-D-glucuronide under various physiological conditions. These HTS methods would enable more efficient screening and risk assessment in early drug development, moving beyond the traditional, lower-throughput approaches. nih.gov Such assays could utilize simplified techniques to eliminate the need for complete chemical synthesis of the glucuronide standard for initial risk assessment. nih.gov

Advanced Structural Elucidation of Minor Isomers and Adducts

Linked to their reactivity, acyl glucuronides can form various isomers and adducts. The acyl migration process leads to the formation of β-glucuronidase-resistant isomers, which may have different biological properties and residence times in the body compared to the primary 1-O-acyl-β-D-glucuronide metabolite. nih.gov Furthermore, the reactivity of the ester carbonyl group can lead to covalent binding with proteins, such as serum albumin, which has been demonstrated for Etodolac Acyl-beta-D-glucuronide in vitro. nih.gov

Future research necessitates the use of advanced analytical techniques for the definitive structural elucidation of these minor products. High-resolution mass spectrometry (HRMS), tandem mass spectrometry (MS/MS), and nuclear magnetic resonance (NMR) spectroscopy will be instrumental in identifying the precise structures of the 2-, 3-, and 4-O-acyl isomers of Etodolac Acyl-beta-D-glucuronide. These techniques are also essential for characterizing the specific amino acid residues on proteins like albumin that are targeted for covalent modification.

Deeper Investigation into the Molecular Determinants of Enzyme-Ligand Interactions

While these enzymes have been identified, the precise molecular basis for this selectivity is not fully understood. Future research should employ techniques like X-ray crystallography, computational modeling, and site-directed mutagenesis to probe the enzyme-ligand interactions at an atomic level. The goal is to understand the specific hydrogen bonds, hydrophobic interactions, and steric factors within the active sites of UGT1A9 and CYP2C9 that favor the binding and turnover of one etodolac enantiomer over the other. This knowledge can provide fundamental insights into enzyme function and substrate specificity.

Integration of Multi-Omics Approaches for Comprehensive Pathway Mapping

To gain a holistic understanding of the impact of Etodolac Acyl-beta-D-glucuronide, research must move beyond single-pathway analysis and embrace multi-omics approaches. nih.gov This involves integrating data from genomics (e.g., genetic variants in UGT and CYP enzymes), transcriptomics, proteomics, and metabolomics to construct a comprehensive map of the cellular pathways affected by the metabolite. nih.gov

For example, metabolomic studies have already pointed to potential links between etodolac metabolism and alterations in fatty acid metabolism, such as changes in L-palmitoylcarnitine and palmitoleic acid. mdpi.com A multi-omics strategy could elucidate the mechanisms behind these changes, mapping how the presence of etodolac and its glucuronide metabolite perturbs these and other interconnected pathways. nih.gov Such an approach can help identify novel biomarkers and provide a systems-level view of the metabolite's biological footprint. nih.gov

Mechanistic Understanding of Non-Covalent Interactions and Cellular Perturbations

While covalent binding of Etodolac Acyl-beta-D-glucuronide to proteins has been established, the role of non-covalent interactions remains largely unexplored. nih.gov These weaker, transient interactions can still be biologically significant, potentially influencing protein conformation, enzyme activity, or transporter function. Future studies should focus on characterizing these non-covalent binding events and understanding their functional consequences.

Furthermore, observed correlations, such as that between the glucuronide metabolite and serum bilirubin, require mechanistic explanation. mdpi.com This could involve competition for the same UGT enzymes (e.g., UGT1A1) or transporters. Understanding the mechanisms behind these broader cellular perturbations is essential for a complete picture of the metabolite's effects. This research will clarify whether observed changes in other metabolic pathways are direct effects of the glucuronide or downstream consequences of its primary interactions.

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of etodolac leading to the formation of its acyl glucuronide metabolite, and how are these pathways quantified in pharmacokinetic studies?

  • Etodolac undergoes glucuronidation via UGT enzymes to form Etodolac Acyl-beta-D-glucuronide, which accounts for ~13% of excreted metabolites. Quantification involves HPLC or LC-MS/MS to measure urinary excretion profiles, with validation against parameters like recovery rates and matrix effects. Stability studies must account for hydrolysis during sample storage (e.g., pH-controlled conditions at -80°C) .

Q. Which analytical methods are validated for distinguishing etodolac acyl glucuronide from its isomeric forms or degradation products?

  • Reverse-phase HPLC with photodiode array detection or tandem mass spectrometry is used to resolve isomers. Method validation includes specificity testing against synthetic standards and forced degradation studies (e.g., pH 7.4 buffers at 37°C for hydrolysis). Normal-phase HPLC is also employed for chiral separation of etodolac enantiomers .

Q. How do researchers optimize in vitro dissolution models to study etodolac glucuronide bioavailability?

  • Dissolution studies use USP apparatus with biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions. Parameters like hardness (4–4.3 kg/cm²), disintegration time (<15 min), and dissolution efficiency (>85% in 30 min) are standardized. Sublimating agents (e.g., camphor) enhance porosity for rapid release .

Advanced Research Questions

Q. What experimental strategies mitigate the instability of this compound in biological samples during long-term storage?

  • Immediate acidification (pH 2–3) post-collection inhibits hydrolysis. Storage at -80°C in amber vials reduces light/thermal degradation. Stability-indicating assays (e.g., LC-MS/MS with deuterated internal standards) monitor degradation products like etodolac aglycone .

Q. How do researchers reconcile contradictory data on COX-2 inhibition by etodolac in cerebral vs. systemic blood flow models?

  • Experimental design must differentiate tissue-specific COX-2 expression. For example, etodolac (10 mg/kg intraperitoneal) attenuates trigeminal nerve stimulation-induced cerebral hyperemia in rats but not systemic blood pressure. Controls include COX-1/COX-2 isoform-selective inhibitors and knockout models .

Q. What methodologies detect covalent protein adducts formed by this compound, and how are their immunogenic risks assessed?

  • SDS-PAGE/Western blotting identifies adducts using anti-etodolac antibodies. ELISA quantifies IgG/IgM responses in serum from animal models. In vitro incubation with human serum albumin (37°C, 24h) followed by tryptic digestion and LC-MS/MS pinpoints adduction sites (e.g., Lys residues) .

Q. How can synergistic effects between etodolac and β2-AR blockers be systematically evaluated in oncology models?

  • Combinatorial studies use dose-matrix designs (e.g., ICI 118,551 + etodolac) in OSCC cell lines. Migration/invasion assays (Boyden chambers) with ANOVA (p<0.05) and post-hoc tests (Tukey’s HSD) validate synergy. Mechanistic follow-up includes COX-2/PKA pathway profiling via qPCR and phosphoproteomics .

Data Contradiction & Validation

Q. How are discrepancies resolved between in vitro acyl glucuronide toxicity assays and in vivo safety profiles?

  • Cross-species comparisons (e.g., human hepatocytes vs. rodent models) account for metabolic differences. Toxicokinetic modeling links exposure (AUC) of reactive intermediates to adverse outcomes. Histopathology and biomarker panels (e.g., ALT, TNF-α) confirm translational relevance .

Q. What statistical approaches validate content uniformity in etodolac formulations with sublimating agents?

  • One-way ANOVA (α=0.05) compares tablet batches (n=6) for hardness, weight variation, and dissolution. Post-compression parameters (e.g., F5–F8 formulations) require p<0.05 significance thresholds. Outliers are assessed via Grubbs’ test .

Methodological Resources

  • Analytical Standards : Use USP/EP-compliant reference materials for glucuronide quantification (avoid non-pharmacopeial vendors like ChemWhat) .
  • Experimental Design Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis formulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.